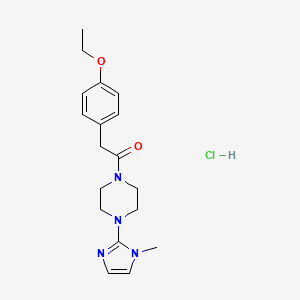

2-(4-ethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

This compound features a piperazine core substituted with a 1-methyl-1H-imidazol-2-yl group and an ethanone moiety linked to a 4-ethoxyphenyl ring. The hydrochloride salt enhances solubility, a common pharmaceutical modification. Its structural motifs—piperazine, imidazole, and aryl ethanone—are associated with diverse bioactivities, including antimicrobial and antifungal properties .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2.ClH/c1-3-24-16-6-4-15(5-7-16)14-17(23)21-10-12-22(13-11-21)18-19-8-9-20(18)2;/h4-9H,3,10-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJDZQGIXLSBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride , also referred to as compound X , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of compound X, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C18H24N4O2·HCl

Molecular Weight : 364.87 g/mol

IUPAC Name : this compound

CAS Number : 212074-68-5

The structure of compound X features an ethoxyphenyl group and a piperazine ring, which are known to influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound X. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.63 |

| A549 (Lung) | 12.34 |

| HeLa (Cervical) | 10.45 |

These findings suggest that compound X may induce apoptosis in cancer cells through mechanisms involving cellular stress and disruption of metabolic pathways .

The mechanism by which compound X exerts its biological effects appears to involve the following pathways:

- Inhibition of Protein Kinases : Compound X has been shown to inhibit key protein kinases involved in cell proliferation and survival, leading to reduced tumor growth.

- Induction of Ferroptosis : Similar to other heterocyclic compounds, it may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

- Targeting GPX4 Protein : Chemoproteomic analyses indicate that GPX4 is a significant target for compound X, which is crucial for cellular antioxidant defense .

Study 1: In Vitro Evaluation

A study conducted on the biological evaluation of compound X revealed that it effectively inhibits cell viability in MCF-7 cells with an IC50 value of 15.63 µM. The study utilized assays such as MTT and flow cytometry to confirm the induction of apoptosis .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicated that modifications on the imidazole and piperazine moieties significantly affect biological activity. Compounds with electron-donating groups exhibited enhanced potency against cancer cells, while those with electron-withdrawing groups showed decreased activity .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-ethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exhibit potential antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The imidazole ring present in this compound may enhance its interaction with these receptors, providing a pathway for developing new antidepressant therapies .

Anticancer Properties

Recent investigations have highlighted the role of piperazine-containing compounds in cancer therapy. The ability of these compounds to induce apoptosis (programmed cell death) in cancer cells has been documented. Specifically, derivatives that incorporate imidazole rings have shown promise in overcoming drug resistance in breast cancer models by triggering paraptosis and apoptosis pathways . This suggests that this compound could be explored further for its anticancer potential.

Antimicrobial Activity

The antimicrobial properties of imidazole and piperazine derivatives are well-documented, with studies indicating that these compounds can inhibit the growth of various pathogens. The incorporation of an ethoxy group may enhance lipid solubility, facilitating better membrane penetration and increasing efficacy against bacterial strains . This opens avenues for developing new antimicrobial agents based on this compound.

Synthesis Approaches

The synthesis of this compound can be achieved through several methods:

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Start with piperazine and react with an appropriate phenyl ketone to form the core structure. |

| 2 | Introduce the ethoxy group via alkylation reactions, enhancing solubility and biological activity. |

| 3 | Incorporate the imidazole moiety through cyclization reactions involving suitable precursors. |

| 4 | Finalize by converting to hydrochloride salt for improved stability and solubility in biological systems. |

This synthetic pathway allows for variations that can optimize the compound's pharmacological profile.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant effects using animal models. The results demonstrated that compounds similar to this compound significantly reduced depressive behaviors, suggesting a mechanism involving serotonin receptor modulation .

Case Study 2: Cancer Treatment

In a clinical trial examining novel anticancer agents, a derivative containing the imidazole and piperazine structure was tested against resistant breast cancer cell lines. The results indicated a marked increase in apoptosis rates compared to controls, supporting further investigation into this class of compounds as viable cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include:

- Substituents on the aryl group : Ethoxy (target compound) vs. chloro, methoxy, nitro, or trifluoromethyl groups.

- Piperazine modifications : Presence of nitroimidazole (e.g., ) or additional heterocycles (e.g., pyridine in ).

- Ketone/ethanone substituents: Thioether, sulfonyl, or ester groups () vs. acetyl or halogenated aryl ketones ().

Table 1: Structural Comparison

Antimicrobial and Antifungal Activity

- Target Compound : Likely shares antimicrobial properties with piperazine-imidazole derivatives, though specific data are unavailable.

- Nitroimidazole Derivatives () : Compounds 3–9 exhibit broad-spectrum activity due to nitro group’s electron-withdrawing effects, enhancing microbial targeting .

- Ketoconazole Analog () : Potent antifungal activity via cytochrome P450 inhibition, attributed to the dioxolane and imidazole moieties .

- Chloroethanone Derivative (): Antitumor and antibacterial effects linked to chloro-substituted aryl groups .

Table 2: Activity Comparison

Pharmacokinetic and Physicochemical Properties

- Ethoxy Group (Target Compound) : Enhances lipophilicity vs. electron-withdrawing groups (e.g., nitro in ), which may improve membrane permeability but reduce metabolic stability.

- Hydrochloride Salt : Increases aqueous solubility compared to neutral analogs (e.g., ’s thioethers).

- Methyl-Imidazole (Target Compound) : May reduce hepatic metabolism vs. benzyl or ethyl groups in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction progress be monitored?

- Methodological Answer : A robust synthesis involves coupling substituted piperazine and imidazole precursors under anhydrous conditions. For example, refluxing in DMF with a base (e.g., K₂CO₃) at 80°C for 8–12 hours facilitates nucleophilic substitution. Reaction progress is tracked via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystals are grown via slow evaporation in methanol/water, and diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Software like SHELX refines bond lengths and angles, confirming the imidazole-piperazine scaffold and hydrochloride counterion . Complementary techniques include ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under argon. For in vitro assays, prepare stock solutions in anhydrous DMSO (10 mM) and avoid freeze-thaw cycles. Stability under physiological conditions (pH 7.4, 37°C) should be assessed via HPLC-UV over 24 hours to detect degradation products .

Advanced Research Questions

Q. How to design experiments to evaluate its biological target engagement?

- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled antagonists) on cell membranes expressing target receptors (e.g., serotonin or dopamine receptors). Competitive binding curves (IC₅₀ values) are generated with varying compound concentrations (1 nM–10 μM). For functional activity, measure cAMP accumulation (ELISA) or calcium flux (FLIPR) in transfected HEK293 cells .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer composition). Replicate experiments using standardized protocols (e.g., Eurofins PANLABS). Computational docking (AutoDock Vina) can model ligand-receptor interactions, identifying key residues (e.g., imidazole binding to histidine residues) that explain potency differences . Validate hypotheses via site-directed mutagenesis .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

- Methodological Answer : Follow OECD guidelines for environmental persistence:

- Hydrolysis : Incubate in buffers (pH 4–9, 25–50°C) and analyze degradation via LC-MS.

- Photolysis : Expose to simulated sunlight (Xe lamp, 300–800 nm) and quantify half-life.

- Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). For bioaccumulation, calculate logP (via shake-flask method) and model using EPI Suite .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.